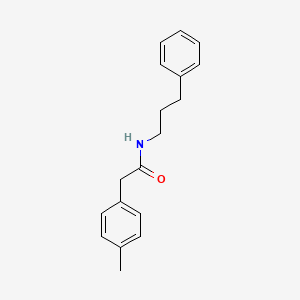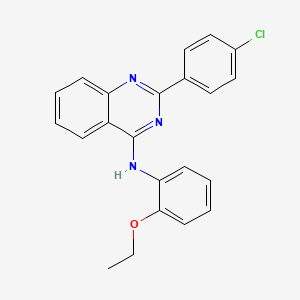![molecular formula C19H24N2O4S B4857263 4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4857263.png)
4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide
Descripción general
Descripción
4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide, also known as EMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EMBI is a sulfonamide derivative that belongs to the class of compounds known as arylsulfonamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, this compound has been found to inhibit carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. By inhibiting this enzyme, this compound may have potential applications in the treatment of conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in the treatment of cancer. Additionally, this compound has been found to exhibit anti-inflammatory and anti-bacterial properties, making it a promising candidate for the development of new anti-inflammatory and anti-bacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide. One area of interest is the development of new anti-cancer agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new synthetic methods for the production of this compound and other arylsulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a variety of enzymes and receptors, including carbonic anhydrase, phosphodiesterase, and histone deacetylase. These enzymes and receptors play important roles in various physiological processes, making this compound a promising candidate for the development of new therapeutics.
Propiedades
IUPAC Name |
4-ethoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-2-25-18-7-9-19(10-8-18)26(22,23)20-15-16-3-5-17(6-4-16)21-11-13-24-14-12-21/h3-10,20H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSLDLXKNVLSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]imino}-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B4857181.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4857195.png)
![(4-methoxyphenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B4857199.png)

![N,N'-[(1,3-thiazol-2-ylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4857211.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4857219.png)

![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4857232.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4857240.png)
![N-(2-(4-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide](/img/structure/B4857242.png)

![methyl N-[(4-ethylphenyl)sulfonyl]glycinate](/img/structure/B4857260.png)
![ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B4857271.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline](/img/structure/B4857280.png)